

In-depth Technical Guide: Theoretical Studies of Branched Aldehydes

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Compound of Interest

Compound Name: 2,2,3,5-Tetramethylhexanal

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A comprehensive review of computational chemistry approaches to understanding the structure, reactivity, and properties of branched-chain aldehydes, with a focus on prototypical examples due to the absence of specific literature on **2,2,3,5-Tetramethylhexanal**.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aliphatic aldehydes are a class of organic compounds characterized by a carbonyl group bonded to a hydrogen atom and an alkyl chain.[1] Branched-chain aldehydes, in particular, are significant as intermediates in combustion reactions and as key flavor compounds in various food products.[2][3][4] Understanding their chemical behavior at a molecular level is crucial for applications ranging from fuel engineering to food science.

This technical guide aims to provide an in-depth overview of the theoretical studies of branched aldehydes. Initial searches for "2,2,3,5-Tetramethylhexanal" did not yield specific scientific literature, suggesting it may be a novel or sparsely studied compound. Therefore, this guide will focus on the principles and methodologies of theoretical studies as applied to more well-documented branched aldehydes, such as 2-methylbutanal and 3-methylbutanal, for which computational data is available.[2]

Theoretical Methodologies in the Study of Branched Aldehydes



Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules without the need for direct experimentation.[5] For branched aldehydes, theoretical studies often employ quantum chemical calculations to elucidate their electronic structure, geometry, and potential energy surfaces.

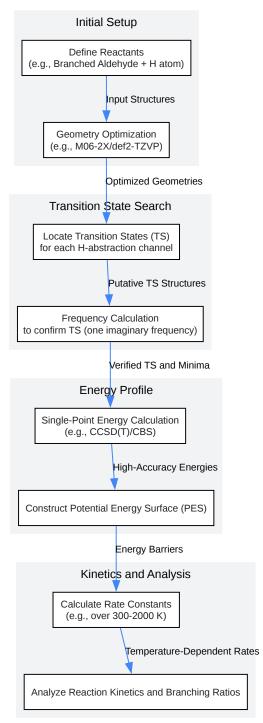
Key Computational Approaches:

- Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. It is often employed to determine optimized geometries, vibrational frequencies, and reaction energetics.[6]
- Coupled Cluster (CC) Theory: A high-accuracy method for calculating electronic structure, often used as a benchmark for other computational methods. The CCSD(T) level, for instance, is considered a "gold standard" for single-reference systems.[2]
- Basis Sets: The choice of basis set (e.g., def2-TZVP) is crucial for obtaining accurate results and represents the set of functions used to build the molecular orbitals.[2]

A typical workflow for the theoretical study of a branched aldehyde's reactivity, such as its H-abstraction reaction, is outlined below.



Computational Workflow for H-Abstraction Reaction Studies



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Caption: A generalized workflow for the computational study of H-abstraction reactions in branched aldehydes.

Case Study: Theoretical Investigation of 2-Methylbutanal and 3-Methylbutanal

A study on the H-abstraction reactions of 2-methylbutanal (2M1Bal) and 3-methylbutanal (3M1Bal) by hydrogen atoms provides valuable insights into the reactivity of branched aldehydes.[2] The potential energy surfaces for these reactions were calculated using the CCSD(T)/CBS//M06-2X(D3)/def2-TZVP method.[2]

Quantitative Data from Theoretical Studies

The following table summarizes key theoretical data that can be obtained from such computational studies. The values presented here are illustrative and based on the types of data generated in the cited study.

Parameter	2-Methylbutanal (Illustrative)	3-Methylbutanal (Illustrative)
C-H Bond Dissociation Energy (kcal/mol)		
Aldehydic C-H	85.0	86.5
α-С-Н	95.2	98.0
β-С-Н	99.8	96.3
у-С-Н	101.5	102.0
Vibrational Frequencies (cm ⁻¹)		
C=O Stretch	~1750	~1745
Aldehydic C-H Stretch	~2750, ~2850	~2740, ~2840
Calculated Rate Constants (cm³ molecule ⁻¹ s ⁻¹ at 1000 K)	1.5×10^{-12}	1.8×10^{-12}



Experimental Protocols for Aldehyde Analysis

While this guide focuses on theoretical studies, it is important to note the experimental techniques that can be used to validate computational predictions and analyze aldehydes.

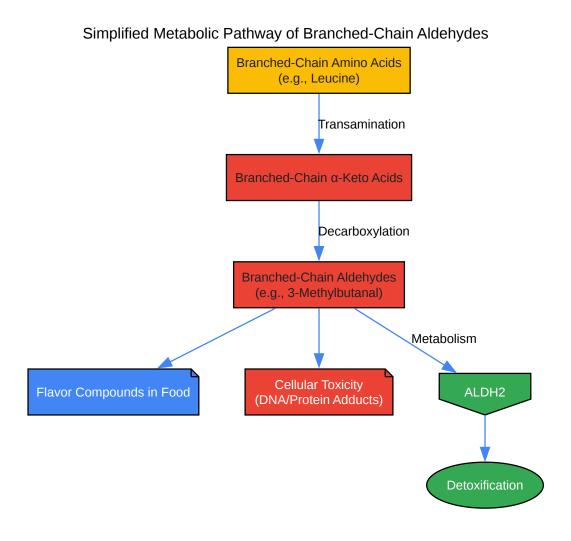
- Raman Spectroscopy: This technique can be used to identify and characterize aldehydes based on their vibrational modes. Computational methods like DFT are often used to assign the bands in the experimental Raman spectra.[6]
- Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for separating and identifying volatile compounds like branched aldehydes in complex mixtures.

Signaling Pathways and Biological Relevance

Aliphatic aldehydes are also relevant in biological systems. They are generated through cellular processes like the metabolism of amino acids and lipids.[7] Due to their reactivity, they can cross-link with DNA and proteins, leading to cellular toxicity.[7] The aldehyde dehydrogenase (ALDH) family of enzymes, such as ALDH2, plays a crucial role in detoxifying these aldehydes. [7]

The diagram below illustrates a simplified pathway of branched-chain amino acid catabolism leading to the formation of branched-chain aldehydes and their subsequent detoxification.





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Caption: Simplified pathway showing the generation and fate of branched-chain aldehydes in biological and food systems.

Conclusion

Theoretical studies provide indispensable tools for understanding the intricate details of the structure, reactivity, and properties of branched-chain aldehydes. While specific data for **2,2,3,5-Tetramethylhexanal** is not readily available in the current literature, the methodologies and principles discussed herein are broadly applicable to this and other related molecules. The



synergy between computational chemistry and experimental validation continues to advance our knowledge in diverse fields, from combustion science to the understanding of metabolic pathways and flavor chemistry.

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